

Check Availability & Pricing

# The Discovery and Chemical Synthesis of DNL343: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DNL343    |           |
| Cat. No.:            | B12390914 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**DNL343** is an investigational, orally bioavailable, and centrally nervous system (CNS) penetrant small molecule designed as an activator of the eukaryotic initiation factor 2B (eIF2B). [1][2] Developed by Denali Therapeutics, **DNL343** targets the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter disease.[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, chemical synthesis, preclinical evaluation, and clinical development of **DNL343**.

# Introduction: Targeting the Integrated Stress Response

The Integrated Stress Response (ISR) is a conserved signaling pathway that cells activate in response to a variety of pathological conditions, such as protein misfolding, oxidative stress, and viral infections.[1] A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha subunit (eIF2 $\alpha$ ), which leads to the inhibition of eIF2B. eIF2B is a guanine nucleotide exchange factor (GEF) responsible for recycling eIF2 to its active, GTP-bound state, a critical step for the initiation of protein synthesis.



Chronic activation of the ISR is a hallmark of several neurodegenerative diseases.[1] In ALS, for instance, the persistent ISR activation is associated with the formation of stress granules and the aggregation of TAR DNA-binding protein 43 (TDP-43), a pathological hallmark of the disease.[4][5][6] By activating eIF2B, **DNL343** is designed to counteract the effects of eIF2 $\alpha$  phosphorylation, thereby restoring protein synthesis, dissolving stress granules, and promoting neuronal survival.[5][6]

### **Mechanism of Action**

**DNL343** acts as a potent and selective activator of eIF2B. Its mechanism of action is centered on the modulation of the ISR pathway.

## The Integrated Stress Response Signaling Pathway

Cellular stresses activate one or more of four known eIF2 $\alpha$  kinases (PERK, GCN2, PKR, and HRI). These kinases phosphorylate eIF2 $\alpha$ , which then competitively inhibits eIF2B. This inhibition leads to a global reduction in protein synthesis, while paradoxically promoting the translation of certain stress-responsive mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in stress resolution, including CHAC1. **DNL343**, by activating eIF2B, bypasses the inhibitory effect of phosphorylated eIF2 $\alpha$ , thus restoring global protein synthesis and mitigating the downstream consequences of chronic ISR activation.





Figure 1: DNL343 Mechanism of Action in the Integrated Stress Response Pathway.



## **Chemical Synthesis of DNL343**

While the detailed, step-by-step chemical synthesis protocol for **DNL343** is proprietary to Denali Therapeutics, the chemical structure has been disclosed. A likely synthetic route, based on related compounds, would involve a multi-step process culminating in the final molecule. A high-level, speculative workflow is presented below. The discovery and optimization of **DNL343** involved a structure- and ligand-based drug design campaign.





Figure 2: A high-level, hypothetical workflow for the chemical synthesis of **DNL343**.



## **Preclinical Evaluation**

**DNL343** has undergone extensive preclinical testing to evaluate its pharmacokinetics, pharmacodynamics, and efficacy in models of neurodegeneration.

#### In Vivo Models

Two key mouse models were utilized to assess the in vivo efficacy of DNL343:

- Optic Nerve Crush (ONC) Injury Model: An acute injury model that induces ISR activation and subsequent neurodegeneration.
- eIF2B Loss-of-Function (LOF) Mouse Model: A chronic model that recapitulates features of Vanishing White Matter disease.

## **Preclinical Pharmacokinetic and Pharmacodynamic Data**



| Parameter                  | Species                    | Value                                                                                   | Reference |
|----------------------------|----------------------------|-----------------------------------------------------------------------------------------|-----------|
| CNS Penetrance             | Mouse                      | High, with comparable unbound concentrations in plasma and brain                        | [1]       |
| Oral Bioavailability       | Preclinical Species        | High                                                                                    | [7]       |
| Half-life                  | Preclinical Species        | Long                                                                                    | [7]       |
| ISR Biomarker<br>Reduction | Mouse (ONC model)          | Dose-dependent reduction in ISR-dependent transcripts                                   | [8]       |
| Neuroprotection            | Mouse (ONC model)          | Significant reduction<br>in retinal ganglion cell<br>loss at doses of 3 and<br>12 mg/kg | [8]       |
| Body Weight<br>Restoration | Mouse (eIF2B LOF<br>model) | Restored normal<br>weight gain at 100<br>mg/kg in food                                  | [9]       |
| ISR Biomarker<br>Reduction | Mouse (eIF2B LOF<br>model) | Reduced elevated<br>expression of ISR<br>transcripts in the brain                       | [9]       |

## **Experimental Protocols**

Detailed, step-by-step protocols for the key experiments are proprietary to Denali Therapeutics. However, based on standard methodologies, a general overview of the likely procedures is provided below.

This procedure involves anesthetizing the mouse, exposing the optic nerve, and applying a controlled crush injury using fine forceps for a short duration (e.g., 3 seconds). Post-operative care includes analysesics and monitoring.





**Figure 3:** A generalized experimental workflow for the optic nerve crush injury model.

The generation of this model likely involved genetic engineering techniques to introduce a specific mutation in the Eif2b gene, leading to reduced eIF2B activity. These mice would then be bred and maintained under specific pathogen-free conditions.

Bulk brain RNA sequencing was performed to assess changes in gene expression. The QuantSeq 3' mRNA-Seq Library Prep Kit FWD for Illumina was utilized for library preparation.



This method generates a single library fragment per transcript from the 3' end, which is a costeffective and accurate method for gene expression profiling.





Figure 4: A simplified workflow for the QuantSeq 3' mRNA-Seq library preparation.

## **Clinical Development**

**DNL343** has been evaluated in several clinical trials in both healthy volunteers and individuals with ALS.

#### Phase 1 and 1b Studies

The initial clinical studies of **DNL343** focused on its safety, tolerability, pharmacokinetics, and pharmacodynamics.

| Study Phase               | Population         | Key Findings                                                                                                                                                                                                   | Reference |
|---------------------------|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase 1<br>(NCT04268784)  | Healthy Volunteers | Generally well-tolerated; PK profile supports once-daily dosing; Extensive CSF distribution (CSF-to-unbound plasma ratio of 0.66–0.92); Robust attenuation of ISR biomarkers CHAC1 (66–94%) and ATF4 (50–73%). | [10][11]  |
| Phase 1b<br>(NCT05006352) | ALS Patients       | Generally well-tolerated; Demonstrated robust blood-brain barrier penetration; Reduced ISR biomarkers in peripheral blood mononuclear cells and CSF.                                                           | [10][12]  |



#### Phase 2/3 HEALEY ALS Platform Trial

**DNL343** was included as a regimen in the HEALEY ALS Platform Trial, a multi-regimen Phase 2/3 study designed to accelerate the development of treatments for ALS.

| Study Phase                                 | Population   | Primary<br>Endpoint                                                               | Outcome                                                                                                                        | Reference   |
|---------------------------------------------|--------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-------------|
| Phase 2/3<br>(HEALEY ALS<br>Platform Trial) | ALS Patients | Change from baseline in the ALS Functional Rating Scale- Revised (ALSFRS-R) score | Did not meet primary or secondary endpoints for slowing disease progression. The drug was found to be safe and well-tolerated. | [3][13][14] |

Despite not meeting its primary efficacy endpoints in the HEALEY trial, the safety and biomarker data from the **DNL343** program provide valuable insights for the continued investigation of ISR modulation as a therapeutic strategy for neurodegenerative diseases.

### Conclusion

**DNL343** is a potent, selective, and brain-penetrant small molecule activator of eIF2B that effectively modulates the Integrated Stress Response. Preclinical studies demonstrated its ability to reduce ISR activation and neurodegeneration in relevant animal models. While the Phase 2/3 clinical trial in ALS did not meet its primary efficacy endpoints, the compound was well-tolerated and demonstrated target engagement through biomarker modulation. The development of **DNL343** represents a significant effort in targeting the ISR for the treatment of neurodegenerative diseases, and the data generated from its comprehensive evaluation will be instrumental in guiding future research in this promising therapeutic area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Optic Nerve Crush Injury in Rodents to Study Retinal Ganglion Cell Neuroprotection and Regeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. QuantSeq 3` mRNA-Seq Library Prep Kit FWD for Illumina [medical-xprt.com]
- 5. QuantSeq 3' mRNA-Seq | Documents | Lexogen [lexogen.com]
- 6. Denali Therapeutics Announces Initiation of Phase 1b Study of EIF2B Activator DNL343 in ALS [drug-dev.com]
- 7. Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lexogen.com [lexogen.com]
- 9. lexogen.com [lexogen.com]
- 10. An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that
  prevents and reverses the effects of neurodegeneration caused by the integrated stress
  response | eLife [elifesciences.org]
- 12. [PDF] A practical approach to optic nerve crush in the mouse | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- To cite this document: BenchChem. [The Discovery and Chemical Synthesis of DNL343: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12390914#the-discovery-and-chemical-synthesis-of-dnl343]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com